molecular formula C18H21NO2 B5884094 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide CAS No. 315712-81-3

2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B5884094
CAS RN: 315712-81-3
M. Wt: 283.4 g/mol
InChI Key: PSRNTNBMOVDKPN-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of cellular metabolism and apoptosis. DPA-714 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and immunology.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been used as a radioligand for the imaging of TSPO in the brain. TSPO is known to be upregulated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has also been used to study the role of TSPO in neuroinflammation and neurodegeneration.
In cancer research, 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been studied for its potential as a therapeutic agent. TSPO is known to be upregulated in various types of cancer, and 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to induce apoptosis in cancer cells. 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has also been used to study the role of TSPO in cancer cell metabolism and angiogenesis.
In immunology, 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been used to study the role of TSPO in the regulation of immune cell function. TSPO is known to be expressed in various immune cells such as macrophages and lymphocytes, and 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to modulate immune cell activity.

Mechanism of Action

2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide binds selectively to TSPO, which is located on the outer mitochondrial membrane. TSPO is involved in the regulation of various cellular processes such as steroidogenesis, apoptosis, and cellular metabolism. 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to modulate TSPO activity, leading to changes in cellular metabolism and apoptosis.
Biochemical and Physiological Effects
2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects. In the brain, 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to modulate neuroinflammation and neurodegeneration. In cancer cells, 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to induce apoptosis and inhibit cancer cell metabolism. In immune cells, 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to modulate immune cell activity.

Advantages and Limitations for Lab Experiments

2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has several advantages for lab experiments. It is a selective ligand for TSPO and has been extensively studied for its potential applications in various fields of scientific research. 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has also been shown to have low toxicity in vitro and in vivo.
However, there are also limitations to using 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide in lab experiments. It is a synthetic compound and may not accurately reflect the physiological effects of endogenous ligands for TSPO. 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide also has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

For the study of 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide include its potential applications in other neurological disorders, cancer research, and immunology.

Synthesis Methods

2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide can be synthesized using a multi-step process. The first step involves the reaction of 2,5-dimethylphenol with 2-bromo-1-chloroethane to form 2-(2,5-dimethylphenoxy)ethyl bromide. The second step involves the reaction of 2-(2,5-dimethylphenoxy)ethyl bromide with 2,5-dimethylphenylamine to form 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide. The final product is obtained after purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-12-5-7-14(3)16(9-12)19-18(20)11-21-17-10-13(2)6-8-15(17)4/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRNTNBMOVDKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide

CAS RN

315712-81-3
Record name 2-(2,5-DIMETHYLPHENOXY)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE
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